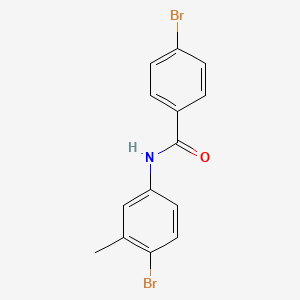
1-Bromobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromobut-1-ene, also known as 4-bromo-1-butene, is an organobromine compound with the molecular formula C4H7Br. It is a colorless liquid that is used in various chemical synthesis processes. This compound is particularly notable for its reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromobut-1-ene can be synthesized through several methods. One common method involves the addition of hydrogen bromide to butadiene. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Another method involves the bromination of butene using bromine in the presence of a solvent such as carbon tetrachloride. This reaction is usually performed at room temperature and yields bromobutene as the primary product.
Industrial Production Methods
In industrial settings, bromobutene is often produced through the bromination of butene. This process involves the use of large-scale reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromobut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile.
Elimination Reactions: Under basic conditions, bromobutene can undergo elimination reactions to form butadiene.
Addition Reactions: this compound can react with halogens or hydrogen halides to form dihalogenated or halogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic solution.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Addition: Halogens like chlorine or bromine, and hydrogen halides like hydrogen chloride or hydrogen bromide, are used under controlled conditions.
Major Products
Substitution: Products include various substituted butenes depending on the nucleophile used.
Elimination: The major product is butadiene.
Addition: Products include dihalogenated butanes or halogenated butenes.
Aplicaciones Científicas De Investigación
1-Bromobut-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the synthesis of active pharmaceutical ingredients and as a building block for drug development.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of bromobutene involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. In elimination reactions, the bromine atom is removed along with a hydrogen atom, leading to the formation of a double bond and the production of butadiene.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromobutane: Similar in structure but with the bromine atom at a different position.
2-Bromobutane: Another isomer with the bromine atom on the second carbon.
4-Chloro-1-butene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-Bromobut-1-ene is unique due to its specific reactivity and position of the bromine atom, which allows for selective reactions and the formation of specific products. Its ability to undergo both substitution and elimination reactions makes it a versatile compound in organic synthesis.
Propiedades
Fórmula molecular |
C4H7B |
|---|---|
Peso molecular |
135 g/mol |
Nombre IUPAC |
1-bromobut-1-ene |
InChI |
InChI=1S/C4H7Br/c1-2-3-4-5/h3-4H,2H2,1H3 |
Clave InChI |
IUXHPSPHPKXTPA-UHFFFAOYSA-N |
SMILES |
CCC=CBr |
SMILES canónico |
CCC=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sulfamide, N-[(dichlorofluoromethyl)thio]-N',N'-dimethyl-N-o-tolyl-](/img/structure/B1632670.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1632677.png)
![4-Methoxy-3-{[(4-methylphenyl)thio]methyl}benzaldehyde](/img/structure/B1632678.png)
![4,6-Dimethyl-1,2-dihydro-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B1632680.png)


![Diethyl-[2-(3-hydroxypropoxy)ethyl]-methylazanium;methane;chloride](/img/structure/B1632683.png)

![7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1632688.png)



